Eluxadoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding the mechanisms of action in IBS-D:

Researchers are still investigating the exact mechanisms by which eluxadoline works to alleviate IBS-D symptoms. While its approval is based on its ability to slow down gut motility and improve stool consistency, the specific pathways involved are still being explored. Studies are looking at how eluxadoline interacts with different receptors in the gut and how it affects nerve signaling. )

Exploring the use of eluxadoline for other gastrointestinal conditions:

There is ongoing research to determine if eluxadoline could be beneficial in treating other gastrointestinal conditions beyond IBS-D, such as ulcerative colitis and chronic constipation. These studies are still in the early stages, and more research is needed to determine the effectiveness and safety of eluxadoline for these conditions. )

Eluxadoline is a pharmaceutical compound primarily used in the treatment of irritable bowel syndrome with diarrhea (IBS-D). It functions as a mixed agonist and antagonist of opioid receptors, specifically acting as an agonist at the mu-opioid receptor and an antagonist at the delta-opioid receptor. This dual action helps to reduce bowel motility and alleviate pain associated with IBS-D without the central nervous system effects typical of conventional opioids, making it a unique therapeutic option for patients suffering from this condition .

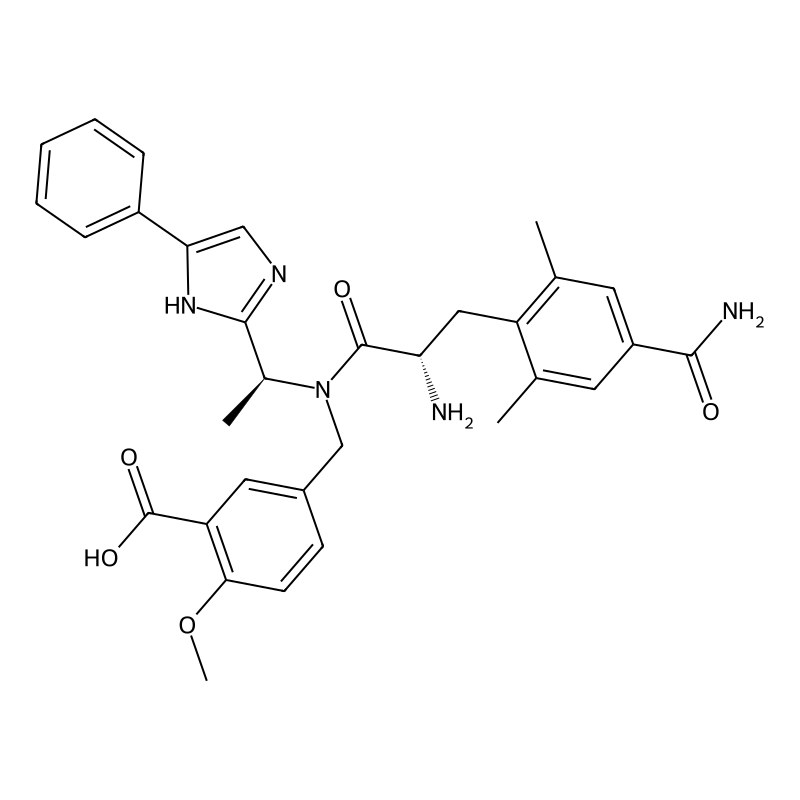

Chemical Structure

The chemical formula for eluxadoline is , and its structure consists of a methoxybenzoic acid moiety linked to a phenylalanine derivative. This complex structure contributes to its unique pharmacological profile .

- Eluxadoline acts locally in the gut, targeting opioid receptors. It activates mu and kappa opioid receptors, which can slow down gut movement and reduce diarrhea [, ].

- Eluxadoline also antagonizes delta opioid receptors, which may help prevent constipation, a common side effect of medications acting on mu receptors [].

Eluxadoline undergoes limited metabolism, primarily through glucuronidation, resulting in metabolites such as acyl glucuronides. These metabolites are then excreted predominantly via feces (approximately 82%) with minimal renal excretion (less than 1%) observed . The drug's half-life ranges from 3.7 to 6 hours, indicating a relatively short duration of action that necessitates twice-daily dosing .

Eluxadoline's mechanism of action involves modulation of gastrointestinal activity through its interaction with opioid receptors. By activating mu-opioid receptors, it decreases bowel contractions and transit time, while antagonizing delta-opioid receptors helps mitigate pain without inducing significant side effects typical of opioid analgesics. This makes eluxadoline particularly effective in managing symptoms of IBS-D, such as abdominal pain and diarrhea .

Adverse Effects

Common side effects include constipation, nausea, and abdominal pain. More severe but less common reactions can include pancreatitis and sphincter of Oddi spasm, particularly in patients with pre-existing hepatobiliary conditions .

The synthesis of eluxadoline involves several steps that create its complex structure. While specific proprietary methods are often not disclosed publicly, the general synthesis includes:

- Formation of the methoxybenzoic acid component.

- Synthesis of the phenylalanine derivative.

- Coupling these components through amide bond formation.

These steps require careful control of reaction conditions to ensure high purity and yield of the final product .

Eluxadoline has been shown to interact with various other medications due to its metabolism via cytochrome P450 enzymes and transporters. Notably, it can increase exposure when co-administered with strong inhibitors of organic anion transporters like cyclosporine and gemfibrozil. Caution is advised when combining eluxadoline with other drugs that may affect liver function or gastrointestinal motility .

Several compounds exhibit similar pharmacological properties to eluxadoline, particularly in their use for gastrointestinal disorders:

| Compound | Mechanism of Action | Indication | Unique Features |

|---|---|---|---|

| Loperamide | Mu-opioid receptor agonist | Diarrhea | Does not cross the blood-brain barrier |

| Diphenoxylate | Mu-opioid receptor agonist (with atropine) | Diarrhea | Combined with atropine to reduce abuse potential |

| Rifaximin | Antibiotic affecting gut microbiota | Traveler's diarrhea, IBS-D | Targets bacterial overgrowth |

Eluxadoline's unique dual-action mechanism distinguishes it from these compounds by providing both analgesic effects and reduced bowel motility without significant central nervous system effects .

Role of Organic Anion-Transporting Polypeptide 1B1, Organic Anion Transporter 3, and Multidrug Resistance Protein 2 in Eluxadoline Disposition

Eluxadoline’s absorption, distribution, and elimination are mediated by several transporter proteins. Organic anion-transporting polypeptide 1B1 facilitates hepatic uptake during first-pass metabolism and systemic circulation. Inhibition of organic anion-transporting polypeptide 1B1 by cyclosporine increases eluxadoline’s systemic exposure by 4.4-fold, underscoring its critical role in hepatic clearance [1] [3]. Organic anion transporter 3, primarily expressed in renal proximal tubules, contributes to eluxadoline’s renal excretion. Probenecid, an organic anion transporter 3 inhibitor, elevates eluxadoline’s area under the curve by 35%, indicating renal transporter involvement [1] [3]. Multidrug resistance protein 2, responsible for biliary excretion, further modulates eluxadoline’s elimination. Concurrent inhibition of multidrug resistance protein 2 and organic anion-transporting polypeptide 1B1 exacerbates systemic retention, as observed with cyclosporine coadministration [1] [3].

Table 1: Transporter-Mediated Drug Interactions with Eluxadoline

| Transporter | Function | Inhibitor | Effect on Eluxadoline Exposure |

|---|---|---|---|

| Organic anion-transporting polypeptide 1B1 | Hepatic uptake | Cyclosporine | 4.4-fold AUC increase |

| Organic anion transporter 3 | Renal excretion | Probenecid | 35% AUC increase |

| Multidrug resistance protein 2 | Biliary excretion | Cyclosporine | 6.2-fold C~max~ increase |

Cytochrome P450 Enzyme Interaction Studies

Eluxadoline exhibits minimal interaction with cytochrome P450 enzymes. In vitro studies demonstrate weak inhibition of cytochrome P450 2E1, though clinical relevance remains unestablished [3]. A phase 1 open-label study evaluated eluxadoline’s effect on cytochrome P450 3A4 by coadministering midazolam, a cytochrome P450 3A4 substrate. Geometric mean ratios for midazolam’s maximum plasma concentration and area under the curve were 99.0% and 90.5%, respectively, confirming no clinically significant cytochrome P450 3A4 induction or inhibition [4]. These findings suggest eluxadoline is unlikely to alter pharmacokinetics of cytochrome P450 3A4 substrates like statins or immunosuppressants [4].

Case Studies of Clinically Relevant Drug Interactions

Cyclosporine Interaction

Cyclosporine, an organic anion-transporting polypeptide 1B1 and multidrug resistance protein 2 inhibitor, increases eluxadoline’s area under the curve by 4.4-fold and maximum plasma concentration by 6.2-fold [1] [3]. This interaction necessitates eluxadoline dose reduction to 75 mg twice daily in patients receiving cyclosporine to mitigate overdose risks [3].Probenecid Interaction

Probenecid’s dual inhibition of organic anion transporter 3 and multidrug resistance protein 2 elevates eluxadoline’s systemic exposure by 35%. Although not contraindicating coadministration, therapeutic monitoring is advised to prevent adverse effects [1] [3].Rosuvastatin Interaction

Eluxadoline inhibits organic anion-transporting polypeptide 1B1, increasing rosuvastatin’s area under the curve by 40%. Patients receiving both drugs require lipid level monitoring and potential statin dose adjustment [3] [7].Gemfibrozil Interaction

Gemfibrozil, an organic anion-transporting polypeptide 1B1 inhibitor, may elevate eluxadoline concentrations. Clinical data are limited, but precautionary dose reduction is recommended [6].

Table 2: Clinically Significant Drug Interactions with Eluxadoline

| Interacting Drug | Mechanism | Pharmacokinetic Outcome | Management Strategy |

|---|---|---|---|

| Cyclosporine | Organic anion-transporting polypeptide 1B1/MRP2 inhibition | 4.4-fold AUC increase | Reduce eluxadoline dose to 75 mg |

| Probenecid | Organic anion transporter 3/MRP2 inhibition | 35% AUC increase | Monitor for adverse effects |

| Rosuvastatin | Organic anion-transporting polypeptide 1B1 inhibition | 40% AUC increase | Adjust statin dosage |

| Gemfibrozil | Organic anion-transporting polypeptide 1B1 inhibition | Theoretical AUC increase | Precautionary dose reduction |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Drug Indication

FDA Label

Truberzi is indicated in adults for the treatment of irritable bowel syndrome with diarrhoea (IBS D).

Treatment of diarrhoea-predominant irritable bowel Syndrome

Livertox Summary

Drug Classes

MeSH Pharmacological Classification

ATC Code

A - Alimentary tract and metabolism

A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents

A07D - Antipropulsives

A07DA - Antipropulsives

A07DA06 - Eluxadoline

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Opioid

OPRM1 [HSA:4988] [KO:K04215]

Other CAS

Absorption Distribution and Excretion

82% excreted in feces, <1% excreted in urine.

Metabolism Metabolites

Wikipedia

�-Ketoisocaproic_acid

FDA Medication Guides

Eluxadoline

TABLET;ORAL

ALLERGAN HOLDINGS

06/17/2020

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Nee J, Zakari M, Lembo AJ: Current and emerging drug options in the treatment of diarrhea predominant irritable bowel syndrome. Expert Opin Pharmacother. 2015 Dec;16(18):2781-92. doi: 10.1517/14656566.2015.1101449. Epub 2015 Nov 11. [PMID:26558923]

Dove LS, Lembo A, Randall CW, Fogel R, Andrae D, Davenport JM, McIntyre G, Almenoff JS, Covington PS: Eluxadoline benefits patients with irritable bowel syndrome with diarrhea in a phase 2 study. Gastroenterology. 2013 Aug;145(2):329-38.e1. doi: 10.1053/j.gastro.2013.04.006. Epub 2013 Apr 9. [PMID:23583433]

Davenport JM, Covington P, Bonifacio L, McIntyre G, Venitz J: Effect of uptake transporters OAT3 and OATP1B1 and efflux transporter MRP2 on the pharmacokinetics of eluxadoline. J Clin Pharmacol. 2015 May;55(5):534-42. doi: 10.1002/jcph.442. Epub 2015 Jan 14. [PMID:25491493]

Fujita W, Gomes I, Dove LS, Prohaska D, McIntyre G, Devi LA: Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers. Biochem Pharmacol. 2014 Dec 1;92(3):448-56. doi: 10.1016/j.bcp.2014.09.015. Epub 2014 Sep 28. [PMID:25261794]

FDA Approved Drug Products: VIBERZI (eluxadoline) tablets